![molecular formula C55H102O16S B1264172 2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)

2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

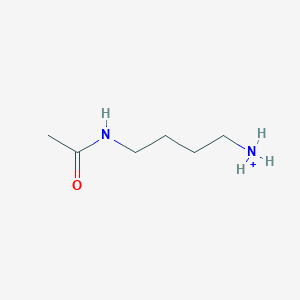

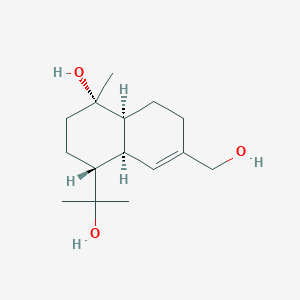

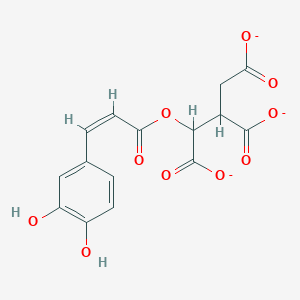

2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2E,4S,6S)-2,4,6-trimethyltetracos-2-enoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

Sulfatides in Mycobacterium tuberculosis : This compound is a part of the sulfolipids elaborated by Mycobacterium tuberculosis. The structural analysis of these sulfolipids has been a key area of research, providing insights into the complex lipid composition of mycobacterial cell walls (Goren, Brokl, & Das, 1976).

Mass Spectrometry Techniques : Studies have utilized mass spectrometry for the structural elucidation of acylated sugars, including compounds similar to the one . These methods are pivotal in determining the position of acyl groups in such complex molecules (Puzo & Promé, 1978).

Synthesis Approaches : Research has also focused on the synthesis of similar compounds, particularly those involving trehalose and various acylations, for potential use in diagnostic and therapeutic applications (Wallace & Minnikin, 1994).

Biological Roles and Applications

Mycobacterial Lipids and Immunogenicity : The compound is part of a broader class of lipids that play crucial roles in the immunogenicity of Mycobacterium tuberculosis. Understanding these lipids contributes to our knowledge of tuberculosis pathogenesis and potential vaccine targets (Gilleron et al., 2004).

Protective Functions in Organisms : Trehalose, a component of this compound, is known for its protective functions against various stress conditions, such as desiccation and dehydration, in a range of organisms. This aspect of trehalose biology offers potential applications in biotechnology and medicine (Elbein et al., 2003).

Mycobacterial Trehalose Metabolism : Trehalose metabolism in mycobacteria is an area of significant interest, given its numerous biological roles and potential as a target for therapeutic interventions against tuberculosis (Kalscheuer & Koliwer-Brandl, 2014).

Propiedades

Nombre del producto |

2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose |

|---|---|

Fórmula molecular |

C55H102O16S |

Peso molecular |

1051.5 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (E,4S,6S)-2,4,6-trimethyltetracos-2-enoate |

InChI |

InChI=1S/C55H102O16S/c1-6-8-10-12-14-16-18-20-21-22-24-25-27-29-31-33-35-41(3)37-42(4)38-43(5)53(62)69-50-48(60)45(40-57)67-55(70-54-51(71-72(63,64)65)49(61)47(59)44(39-56)66-54)52(50)68-46(58)36-34-32-30-28-26-23-19-17-15-13-11-9-7-2/h38,41-42,44-45,47-52,54-57,59-61H,6-37,39-40H2,1-5H3,(H,63,64,65)/b43-38+/t41-,42-,44+,45+,47+,48+,49-,50-,51+,52+,54+,55+/m0/s1 |

Clave InChI |

WOMXHODQVZCNSB-XKNIDABXSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCC(C)CC(C)C=C(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

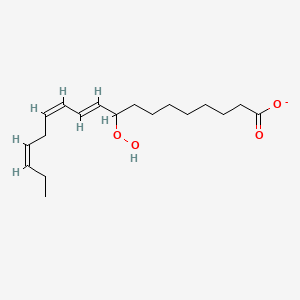

![4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol](/img/structure/B1264107.png)

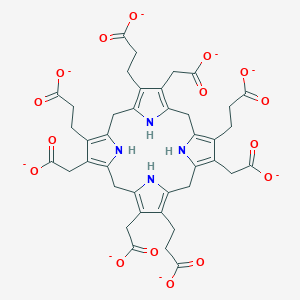

![N-[5-[(2,6-difluorophenyl)sulfonylamino]pentyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1264108.png)